![molecular formula C13H23NO3 B1340143 tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate CAS No. 206989-54-0](/img/structure/B1340143.png)
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is a compound that is used for pharmaceutical testing . It is also known as “1-Boc-4-AP” and is used as an intermediate in the manufacture of fentanyl and various related derivatives .
Synthesis Analysis
The synthesis of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” can be accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl, among others .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.33 . It is a liquid at room temperature .Scientific Research Applications
1-Boc-4-(2-oxopropyl)piperidine: A Comprehensive Analysis of Scientific Research Applications: 1-Boc-4-(2-oxopropyl)piperidine, also known as tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a chemical compound that serves as a versatile intermediate in the synthesis of various organic compounds. Below are some of the unique applications in scientific research:
Synthesis of Novel Organic Compounds
This compound is used as a building block in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have diverse applications ranging from pharmaceuticals to materials science .
Intermediate for Biologically Active Compounds
It serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, which is used in cancer therapy .
Key Intermediate in Drug Synthesis
The compound is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer .
Therapeutic Applications
Piperidine derivatives, including 1-Boc-piperidine-4-carboxaldehyde (a related compound), have been studied for their therapeutic applications. They are used in the synthesis of GPR119 selective agonists that have been patented as anti-obesity drugs .
Springer - Synthesis, characterization, X-ray diffraction studies Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl Atlantis Press - Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) Karger - 1-Boc-Piperidine-4-Carboxaldehyde Prevents Binge-Eating Behaviour
Safety and Hazards
Future Directions
The piperazine moiety, which is a part of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate”, plays an important role and is found in various bioactive compounds . It has been found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue has been used as a spacer in pleuromutilin derivatives or as a linker in piperazine-based hydroxamic acids as histone acylase (HDAC) inhibitors . This suggests that “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” and its derivatives could have potential applications in the development of new drugs and treatments.
properties
IUPAC Name |
tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNCPXYUNVRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475887 | |
Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |
CAS RN |
206989-54-0 | |
Record name | 1-Boc-4-(2-oxopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.